1,4-Dimethyl-3-(pentan-2-YL)-1H-pyrazol-5-amine
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Overview
Description
1,4-Dimethyl-3-(pentan-2-YL)-1H-pyrazol-5-amine is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by its unique structure, which includes two methyl groups and a pentan-2-yl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl-3-(pentan-2-YL)-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with 2-bromopentane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethyl-3-(pentan-2-YL)-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pentan-2-yl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products Formed
Oxidation: Pyrazole derivatives with oxidized side chains.
Reduction: Reduced pyrazole derivatives with altered functional groups.
Substitution: Pyrazole derivatives with new substituents replacing the pentan-2-yl group.
Scientific Research Applications
1,4-Dimethyl-3-(pentan-2-YL)-1H-pyrazol-5-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Dimethyl-3-(pentan-2-YL)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Dimethyl-3-(pentan-2-YL)-1H-pyrazole
- 1,4-Dimethyl-3-(pentan-2-YL)-1H-pyrazol-5-ol
- 1,4-Dimethyl-3-(pentan-2-YL)-1H-pyrazol-5-thiol
Uniqueness
1,4-Dimethyl-3-(pentan-2-YL)-1H-pyrazol-5-amine is unique due to the presence of the amine group at the 5-position of the pyrazole ring. This functional group imparts distinct chemical reactivity and biological activity compared to its analogs with different substituents at the same position.
Properties
Molecular Formula |
C10H19N3 |
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Molecular Weight |
181.28 g/mol |
IUPAC Name |
2,4-dimethyl-5-pentan-2-ylpyrazol-3-amine |
InChI |
InChI=1S/C10H19N3/c1-5-6-7(2)9-8(3)10(11)13(4)12-9/h7H,5-6,11H2,1-4H3 |
InChI Key |
YXAGTUQJXKSRPP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C1=NN(C(=C1C)N)C |
Origin of Product |
United States |
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